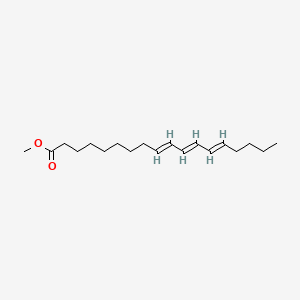

Methyl beta-eleostearate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4238-03-3 |

|---|---|

Molecular Formula |

C19H32O2 |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

methyl (9E,11E,13E)-octadeca-9,11,13-trienoate |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-11H,3-5,12-18H2,1-2H3/b7-6+,9-8+,11-10+ |

InChI Key |

KOJYENXGDXRGDK-OBWVEWQSSA-N |

Isomeric SMILES |

CCCC/C=C/C=C/C=C/CCCCCCCC(=O)OC |

Canonical SMILES |

CCCCC=CC=CC=CCCCCCCCC(=O)OC |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Eleostearic Acids

Plant-Based Biosynthesis of Alpha-Eleostearic Acid Precursors

The primary route for the production of eleostearic acid is through plant-based biosynthesis, occurring notably in the seeds of species like the tung tree (Vernicia fordii) and bitter melon (Momordica charantia). sensusimpact.compnas.org Tung oil, for instance, can contain up to 80% α-eleostearic acid. nih.gov The pathway begins with common fatty acids and utilizes specialized enzymes to create the characteristic conjugated double bond system.

Fatty acid desaturases are a class of enzymes that introduce double bonds into the acyl chains of fatty acids. dcu.ienih.gov They are central to the synthesis of unsaturated and polyunsaturated fatty acids. In the case of conjugated fatty acids, specific and divergent forms of these enzymes have evolved to catalyze the formation of conjugated double bond systems instead of the typical methylene-interrupted double bonds. pnas.org

The key step in α-eleostearic acid biosynthesis is the conversion of linoleic acid. This reaction is catalyzed by a specialized, divergent form of the Δ12-oleic acid desaturase (FAD2), which has been termed a "fatty acid conjugase" or FADX. pnas.orgnih.govusda.gov This enzyme converts the cis-Δ12 double bond of linoleic acid into a system of two conjugated double bonds, specifically trans-Δ11 and trans-Δ13, resulting in the formation of α-eleostearic acid (cis-9, trans-11, trans-13-octadecatrienoic acid). pnas.orgnih.gov The FADX enzyme from tung has demonstrated remarkable plasticity, capable of synthesizing a variety of unusual fatty acids. nih.govresearchgate.net

The biosynthesis of α-eleostearic acid begins upstream with the production of its precursor, oleic acid. Stearoyl-acyl carrier protein Δ9-desaturase (SAD) is the rate-limiting enzyme that catalyzes the desaturation of stearic acid (18:0) to produce oleic acid (18:1Δ⁹). frontiersin.orgfrontiersin.org This reaction is a fundamental step in fatty acid synthesis within the plastid. frontiersin.org The resulting oleic acid is the substrate for the FAD2 enzyme, which converts it to linoleic acid (18:2Δ⁹,¹²), the direct precursor for the FADX enzyme. nih.govusda.gov

| Enzyme | Abbreviation | Substrate | Product | Cellular Location |

|---|---|---|---|---|

| Stearoyl-Acyl Carrier Protein Δ9-Desaturase | SAD / FAB2 | Stearic Acid (18:0) | Oleic Acid (18:1) | Plastid |

| Δ12 Oleate Desaturase | FAD2 | Oleic Acid (18:1) | Linoleic Acid (18:2) | Endoplasmic Reticulum |

| Fatty Acid Conjugase | FADX | Linoleic Acid (18:2) | α-Eleostearic Acid (18:3) | Endoplasmic Reticulum |

The critical final steps of α-eleostearic acid biosynthesis are localized to the endoplasmic reticulum (ER). nii.ac.jp Both the standard FAD2 enzyme that produces linoleic acid and the divergent FADX conjugase that forms α-eleostearic acid are membrane-bound proteins residing in the ER. nih.govdcu.ieresearchgate.net Studies involving immunofluorescence microscopy have confirmed the localization of tung FAD2 and FADX to the ER. nih.gov The localization of these enzymes within the ER facilitates the efficient channeling of fatty acid substrates through the pathway and their eventual incorporation into triacylglycerols for storage in oil bodies. usda.govresearchgate.net

A crucial mechanistic detail of α-eleostearic acid synthesis is that the fatty acid substrates are not free but are esterified to a larger molecule, phosphatidylcholine (PC). mdpi.com In vivo radiotracer experiments using developing seeds of Momordica charantia have demonstrated that linoleic acid is the direct acyl precursor of α-eleostearic acid, and this conversion occurs while the linoleoyl group is esterified to PC. pnas.orgnih.govoup.comoup.com Pulse-chase experiments further corroborated that linoleoyl-PC is the direct precursor of α-eleostearoyl-PC. nih.govoup.com This indicates that the FADX enzyme acts upon the fatty acid bound at the sn-2 position of the PC molecule. researchgate.net

Divergent FAD2 Enzyme (FADX) in Linoleic Acid Conversion to Alpha-Eleostearic Acid

Phosphatidylcholine as the Acyl Precursor in Alpha-Eleostearic Acid Biosynthesis

Isomerization Mechanisms of Alpha-Eleostearic Acid to Beta-Eleostearic Acid In Vivo

The conversion of α-eleostearic acid (cis-9, trans-11, trans-13) to its more stable isomer, β-eleostearic acid (trans-9, trans-11, trans-13), is a key process influencing the final composition of oils rich in these conjugated fatty acids.

The transformation between eleostearic acid isomers can occur through both enzymatic and non-enzymatic routes.

Enzymatic Isomerization: In biological systems, specific enzymes known as isomerases catalyze the conversion between fatty acid isomers. For instance, in rumen bacteria, linoleic acid is isomerized to conjugated linoleic acid (CLA) by linoleate (B1235992) isomerase. researchgate.netnih.govfrontiersin.org While the specific enzyme responsible for the α- to β-eleostearic acid conversion in plants is not fully elucidated, it is proposed that plant-specific conjugase enzymes are responsible for the initial synthesis of α-eleostearic acid from linoleic acid. researchgate.net This process involves the conversion of the cis-Δ12 double bond of linoleic acid into a conjugated trans-Δ11, trans-Δ13 system. pnas.orgnih.gov It is plausible that subsequent enzymatic activity could further modify the geometric configuration of the double bonds.

Non-Enzymatic Isomerization: This process can be induced by external factors such as light and heat. For example, α-eleostearic acid can be isomerized to β-eleostearic acid and catalpic acid upon exposure to sunlight. sciencepublishinggroup.com Chemical methods, such as treatment with iodine, can also induce this isomerization non-enzymatically, a technique often used in laboratory settings to prepare β-eleostearic acid from the more common α-isomer. nih.gov While non-enzymatic reactions are known to occur in cellular metabolism, often alongside enzymatic ones, their specific contribution to the in vivo isomer distribution of eleostearic acid is an area of ongoing research. nih.gov

The relative abundance of α- and β-eleostearic acid isomers in plant seeds is influenced by several factors. The genetic makeup of the plant is a primary determinant, as the specific enzymes (conjugases) present dictate which isomer is initially synthesized. researchgate.net Environmental conditions during seed development, such as temperature and light exposure, can also play a role in promoting non-enzymatic isomerization. sciencepublishinggroup.com The inherent chemical stability of the isomers is another critical factor; β-eleostearic acid, with its all-trans configuration, is more stable than the α-isomer, which may favor its accumulation over time. sciencepublishinggroup.com

Enzymatic and Non-Enzymatic Isomerization Pathways

Interconnections with Triacylglycerol Biosynthesis and Fatty Acid Beta-Oxidation Pathways

The accumulation of eleostearic acid in seed oils is a result of a complex interplay between its synthesis, incorporation into triacylglycerols (TAGs), and its breakdown through catabolic pathways.

Once synthesized, eleostearic acid is incorporated into TAGs, the main form of storage lipids in seeds. This process is primarily catalyzed by the enzyme Diacylglycerol Acyltransferase (DGAT). frontiersin.org Plants possess two major types of DGAT enzymes, DGAT1 and DGAT2, which have distinct roles and substrate specificities. nih.gov

DGAT1: This isoform is typically expressed at consistent levels in various plant organs and is involved in general TAG synthesis. nih.govhep.com.cn

DGAT2: This isoform is often strongly induced during seed development when oil accumulation is at its peak. nih.govhep.com.cn Crucially, DGAT2 enzymes in plants that produce unusual fatty acids, such as the tung tree (Vernicia fordii), show a pronounced preference for these specific fatty acids. frontiersin.orgplos.orgnih.gov Studies have shown that tung tree DGAT2 (VfDGAT2) has a greater capacity for synthesizing trieleostearin (a TAG containing three eleostearic acid molecules) compared to VfDGAT1. nih.govhep.com.cn This specificity is essential for achieving the high concentrations of eleostearic acid found in tung oil, which can be around 80%. nih.govhep.com.cn Overexpression of DGAT2 from tung tree or other species has been shown to increase the accumulation of unusual fatty acids in transgenic plants. nih.govmdpi.com

The differential localization and substrate preferences of DGAT1 and DGAT2 suggest they have non-redundant functions in TAG biosynthesis, with DGAT2 playing a key role in channeling unusual fatty acids like eleostearic acid into storage oils. nih.gov

Table 1: Characteristics of DGAT Isoforms in Eleostearic Acid Accumulation Data based on research in Vernicia fordii (tung tree).

| Feature | DGAT1 | DGAT2 |

| Expression Pattern | Constitutive expression in various organs | Strongly induced in developing seeds during oil synthesis nih.govhep.com.cn |

| Substrate Preference | General fatty acids | Preferential for eleostearic acid frontiersin.orgplos.orgnih.gov |

| Primary Function | General triacylglycerol synthesis | Specialized in accumulating unusual fatty acids into storage oils nih.govhep.com.cnnih.gov |

| Effect on Eleostearic Acid | Minor role in its accumulation | Major contributor to high eleostearic acid content in TAGs nih.govhep.com.cn |

During seed development in plants like the tung tree, there is a fascinating and seemingly paradoxical simultaneous up-regulation of both TAG biosynthesis and fatty acid β-oxidation (the primary pathway for fatty acid breakdown). oup.comnih.gov

Synthesis: As the seed matures, genes involved in fatty acid synthesis and TAG assembly, including DGATs, are highly expressed to facilitate the rapid accumulation of oil. mdpi.comresearchgate.net Proteomic analyses of developing tung seeds show an increase in proteins related to fatty acid metabolism, corresponding with a significant rise in oil and eleostearic acid content. mdpi.comscilit.com

Catabolism (β-Oxidation): Concurrently, genes for β-oxidation are also up-regulated. oup.comnih.gov Fatty acid β-oxidation is a multi-step process that breaks down fatty acids to produce energy. aocs.org The β-oxidation of conjugated fatty acids like eleostearic acid involves auxiliary enzymes, such as enoyl-CoA isomerase, to handle the unconventional double bond positions. aocs.orgnih.gov

This coordinated regulation suggests a sophisticated metabolic balancing act. The up-regulation of β-oxidation may serve several purposes: providing the necessary energy and carbon building blocks (acetyl-CoA) to fuel the massive production of fatty acids, and controlling the levels of free fatty acids, which can be toxic to the cell in high concentrations. oup.comnih.govnih.gov The precise temporal and spatial control of these opposing pathways is crucial for achieving the high levels of eleostearic acid enrichment seen in mature seeds while maintaining cellular homeostasis. oup.comnih.gov

Chemical Synthesis and Derivatization of Methyl Beta Eleostearate

Preparation from Natural Lipid Sources

The most abundant natural source of eleostearic acid is tung oil, extracted from the nuts of the Vernicia fordii tree, which contains approximately 80% α-eleostearic acid in its triglyceride structure. rsc.org The initial step to obtaining methyl eleostearate is the transesterification of this oil.

Transesterification, or alcoholysis, is a chemical process that reacts a triglyceride (the main component of tung oil) with an alcohol, typically methanol (B129727), to form fatty acid methyl esters (FAMEs) and glycerol (B35011) as a byproduct. rsc.orgmdpi.com For tung oil, this reaction specifically yields methyl α-eleostearate. The process involves mixing the oil with methanol in the presence of a catalyst. rsc.org Studies have shown that the conjugated triene structure of eleostearic acid remains stable during transesterification under controlled temperature conditions, typically between 25 and 60°C. uni-oldenburg.de

The reaction can be influenced by several parameters, including the molar ratio of methanol to oil, catalyst concentration, reaction temperature, and time. rsc.org Optimal conditions have been sought to maximize the yield of methyl esters. For instance, one study identified a 5:1 methanol-to-oil molar ratio, 2% KOH catalyst concentration, a temperature of 60°C, and a reaction time of 45 minutes as optimal for achieving a 94% ester recovery. rsc.org Another approach using ultrasonic irradiation has been shown to achieve high yields of over 91% in as little as 10 minutes. conicet.gov.ar

A variety of catalytic systems can be employed for the transesterification of tung oil, broadly categorized into chemical and enzymatic catalysts.

Chemical Catalysts: Alkali catalysts, such as potassium hydroxide (B78521) (KOH) and sodium methoxide (B1231860), are commonly used due to their high efficiency and cost-effectiveness. rsc.orguni-oldenburg.deabiosus.org These catalysts operate under relatively mild conditions. For example, using KOH as a catalyst, the transesterification of tung oil with methanol proceeds efficiently at temperatures around 60°C. rsc.orguni-oldenburg.de Acid catalysts, like sulfuric acid, can also be used, particularly when the oil has a high free fatty acid content. rsc.org

Enzymatic Catalysts: Lipase-catalyzed transesterification presents a more environmentally friendly alternative, operating at lower temperatures and with high selectivity, which can minimize side reactions. mdpi.comcsic.es Immobilized lipases, such as Novozym 435, have been successfully used for the transesterification of tung oil with methanol. csic.esresearchgate.net One study optimized the process in a solvent-free system, achieving a 67.5% conversion to methyl esters after 18 hours at 43°C with a 2.2:1 molar ratio of methanol to oil. researchgate.net By adding the methanol in two steps, an 85% conversion was achieved after 36 hours. researchgate.net Enzymatic reactions can be sensitive to the type of alcohol used; conversions with methanol are often higher than with ethanol. csic.es

| Catalyst Type | Specific Catalyst | Typical Reaction Conditions | Reported Yield/Conversion | Reference |

|---|---|---|---|---|

| Alkali (Chemical) | Potassium Hydroxide (KOH) | 60°C, 45 min, 5:1 MeOH:oil ratio | 94% | rsc.org |

| Alkali (Chemical) | Sodium Methoxide | 60°C, 1 h | Not specified | abiosus.org |

| Enzymatic | Immobilized Lipase (Novozym 435) | 43°C, 18-36 h, 2.2:1 MeOH:oil ratio | 67.5-85% | researchgate.net |

| Enzymatic | Immobilized Lipase (Novozym 435) | 55°C, 24 h | 57.8% | researchgate.net |

Transesterification Processes of Tung Oil for Methyl Eleostearate Production

Controlled Isomerization Chemistry

Methyl α-eleostearate (9Z, 11E, 13E) is the predominant isomer obtained from tung oil. To produce methyl β-eleostearate (9E, 11E, 13E), a controlled isomerization of the cis-double bond at the 9th position is required. acs.org

Photochemical methods can also be used to modify methyl eleostearate. Irradiation with UV light in the presence of specific catalysts can induce transformations. For instance, irradiating chromium carbonyl complexes (Cr(CO)₆) at 2537 Å has been shown to cause geometric isomerization of conjugated diene esters. aocs.org

More recently, a photoinduced selective hydrogenation process has been developed. uni-oldenburg.decsic.es Using a palladium catalyst supported on porous graphitic carbon nitride (Pd/pg-C₃N₄), methyl eleostearate can be selectively hydrogenated to monounsaturated fatty acid methyl esters (C18:1) with over 90% selectivity. uni-oldenburg.decsic.es This reaction uses formic acid as a hydrogen donor and water as a solvent, proceeding at room temperature under visible light irradiation, offering a green and efficient alternative to traditional hydrogenation methods that often require high pressure and temperature. csic.es

Induced Isomerization of Alpha-Eleostearic Acid Methyl Ester to Beta-Eleostearate

Advanced Chemical Modifications and Functionalization Reactions

The conjugated triene system of methyl β-eleostearate is highly reactive and serves as a versatile platform for various chemical modifications. The all-trans configuration of the β-isomer makes it particularly suitable for certain cycloaddition reactions.

One of the most significant reactions is the Diels-Alder reaction , a [4+2] cycloaddition where the conjugated diene system of the eleostearate reacts with a dienophile. rsc.orgresearchgate.net Maleic anhydride (B1165640) is a common dienophile used in this reaction, leading to the formation of a cyclohexene (B86901) derivative. uni-oldenburg.deabiosus.orgresearchgate.net The reaction with the β-isomer is often more straightforward than with the α-isomer. The thermal, solvent-free Diels-Alder reaction between methyl α-eleostearate and maleic anhydride proceeds with high regio- and stereoselectivity at the trans-trans conjugated double bonds (C-11 and C-13) to yield a specific endo-adduct. rsc.orgabiosus.org This process, often termed maleinization, creates a new dicarboxylic anhydride adduct that can be further modified, for instance, by ring-opening esterification with alcohols to produce triesters, which have applications as bio-based plasticizers. rsc.orguni-oldenburg.de

| Reaction Type | Reagent | Product | Key Features | Reference |

|---|---|---|---|---|

| Diels-Alder (Maleinization) | Maleic Anhydride | Cyclohexene dicarboxylic anhydride adduct | Highly regio- and stereoselective; forms a new functional ring structure. | rsc.orgabiosus.orgresearchgate.net |

| Diels-Alder | Dimethyl Itaconate | Tri-ester monomer | Creates polyfunctional monomers for polyester (B1180765) synthesis. | researchgate.netresearchgate.net |

| Epoxidation | Performic Acid (in situ) | Epoxidized methyl eleostearate | Adds oxirane rings to the double bonds, a precursor for polyols. | conicet.gov.ar |

| Cationic Polymerization | - | Poly(methyl eleostearate) | Utilizes the conjugated double bonds for polymerization. | mdpi.com |

Other dienophiles, such as dimethyl itaconate, have also been reacted with methyl α-eleostearate to create novel tri-ester monomers, which can then be used in step-growth polymerizations to produce bio-based polyesters. researchgate.netresearchgate.net

Epoxidation is another important functionalization reaction where the double bonds of the fatty acid chain are converted into oxirane (epoxide) rings. This is typically achieved using peracids, such as performic or peracetic acid, generated in situ from hydrogen peroxide. conicet.gov.ar These epoxidized esters are valuable intermediates for producing polyols, lubricants, and plasticizers. mdpi.comconicet.gov.ar

Furthermore, the conjugated system allows for cationic polymerization , creating polymers with potential applications as non-toxic PVC plasticizers. mdpi.com These advanced modifications highlight the potential of methyl eleostearate as a versatile, bio-derived building block for a wide range of materials.

Selective Hydrogenation of Methyl Eleostearates

Selective hydrogenation of methyl eleostearate is a critical process for transforming it into more stable and valuable monounsaturated fatty acid methyl esters. acs.org This conversion is significant for producing oleochemicals and improving the properties of biofuels. acs.orgresearchgate.net

Recent research has focused on developing efficient and environmentally friendly hydrogenation methods. One novel approach involves a photoinduced selective hydrogenation process under aqueous conditions. acs.org This method utilizes a palladium supported on porous graphitic carbon nitride (Pd/pg-C3N4) as a heterogeneous catalyst, with formic acid serving as a hydrogen donor, which is a safer alternative to hydrogen gas. acs.org The reaction, conducted in water at room temperature, demonstrates high selectivity (over 90%) in converting methyl eleostearates into C18:1 monounsaturated fatty acid methyl esters. acs.org The success of this high selectivity is attributed to the synergistic effects between the palladium nanoparticles and the porous graphitic carbon nitride support. acs.org

Another strategy employs a commercial Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) for the selective partial hydrogenation of vegetable oils. acs.org By carefully controlling operating conditions such as pressure and temperature, this catalyst can effectively hydrogenate polyunsaturated esters to monounsaturated ones. acs.org For instance, at 180 °C and 0.4 MPa, a high percentage of C18:1 (88.4%) was achieved after 90 minutes of reaction. acs.org

The choice of catalyst and reaction conditions plays a pivotal role in the product distribution. For example, nickel catalysts have been used in the hydrogenation of soybean methyl ester, showing high selectivity towards monoene and diene products with minimal formation of saturated esters. researchgate.net Similarly, Raney-Ni has been used in ultrasonic-assisted catalytic transfer hydrogenation to control the generation of saturated methyl stearate (B1226849) (C18:0) and trans-isomers. researchgate.net

Interactive Data Table: Catalysts and Conditions for Selective Hydrogenation

| Catalyst | Hydrogen Donor | Solvent | Temperature | Pressure | Key Finding | Reference |

| Pd/pg-C3N4 | Formic Acid | Water | Room Temp. | N/A | >90% selectivity to C18:1 | acs.org |

| Lindlar (Pd/CaCO3) | H2 | N/A | 120-180 °C | 0.4-0.8 MPa | High conversion to C18:1 | acs.org |

| Raney-Ni | Isopropanol | Water | 85 °C | N/A | Controlled generation of C18:0 | researchgate.net |

| Polymer-supported PtCl2 or PdCl2 | H2 | N/A | N/A | N/A | Highly selective to monoene and diene | researchgate.net |

Diels-Alder Reactions with Dienophiles

The conjugated diene system within methyl β-eleostearate makes it an excellent substrate for Diels-Alder reactions, a powerful tool for forming six-membered rings. wikipedia.org This cycloaddition reaction typically occurs between a conjugated diene and a substituted alkene, known as a dienophile, to create a substituted cyclohexene derivative. wikipedia.org

In the context of methyl eleostearate, the all-trans-β-isomer exhibits higher reactivity in Diels-Alder reactions compared to the α-eleostearic acid methyl ester. abiosus.org A common dienophile used in these reactions is maleic anhydride. abiosus.orgresearchgate.net The reaction of methyl α-eleostearate with maleic anhydride, when performed without a solvent at 150°C, proceeds with high regio- and stereoselectivity. abiosus.org The addition occurs at the C-11 and C-14 positions of the fatty acid chain, yielding an endo-adduct while retaining the cis-configured double bond. abiosus.org This resulting adduct can be further hydrolyzed to produce a tricarboxylic acid. abiosus.org

The Diels-Alder reaction of methyl α-eleostearate has been utilized to synthesize novel monomers for bio-based polymers. researchgate.net For example, reacting methyl α-eleostearate with dimethyl itaconate leads to the formation of tri-ester monomers. researchgate.net Similarly, using n-butyl methacrylate (B99206) as a dienophile produces a bifunctional monomer. researchgate.net These monomers can then undergo step-growth polymerization with diols like glycerol or ethylene (B1197577) glycol to create polyesters. researchgate.net Spectroscopic analysis has confirmed the success of these reactions, and thermal analysis has shown the resulting materials to be stable at temperatures up to 240 °C. researchgate.net

These reactions highlight the utility of methyl eleostearate as a renewable feedstock for creating complex molecules and functional polymers. The ability to control the regio- and stereoselectivity of the Diels-Alder reaction is crucial for tailoring the properties of the final products. wikipedia.orgabiosus.org

Interactive Data Table: Diels-Alder Reactions of Methyl Eleostearate

| Dienophile | Reaction Conditions | Product Type | Application | Reference |

| Maleic Anhydride | 150 °C, solvent-free | Endo-cyclohexene derivative | Intermediate for tricarboxylic acid | abiosus.org |

| Dimethyl Itaconate | N/A | Tri-ester monomer | Bio-based polyesters | researchgate.net |

| n-Butyl Methacrylate | N/A | Bifunctional monomer | Bio-based polyesters | researchgate.net |

| Maleic Anhydride | N/A | Maleated compound (EAME/MA) | Lubricity additive for diesel | rsc.org |

Synthesis of Bio-based Esters for Specific Applications

Methyl β-eleostearate is a valuable precursor for the synthesis of a variety of bio-based esters with tailored properties for specific industrial applications, including lubricants and plasticizers. rsc.orgmdpi.comuitm.edu.my The functionalization of methyl eleostearate through derivatization allows for the development of environmentally friendly alternatives to petroleum-based products. google.commdpi.com

One significant application is the production of biolubricants. uitm.edu.my The process often involves the transesterification of fatty acid methyl esters (FAMEs) with polyhydric alcohols (polyols) like trimethylolpropane (B17298) (TMP). uitm.edu.my TMP is often chosen due to its wide availability, lower cost, and low melting point. uitm.edu.my The synthesis of these polyol-based esters can be catalyzed by acids, bases, or enzymes. uitm.edu.my The resulting biolubricants, such as TMP triesters, exhibit improved thermo-oxidative stability, making them suitable for high-temperature applications. uitm.edu.my

Another area of application is the development of bio-based plasticizers for polymers like poly(vinyl chloride) (PVC). mdpi.com For instance, a novel bio-based plasticizer, ketalized tung oil butyl levulinate (KTBL), has been synthesized from methyl eleostearate and butyl levulinate. mdpi.com This plasticizer, featuring a ketone structure, an ester group, and a long linear chain, can be used as an auxiliary plasticizer to partially replace traditional phthalate-based plasticizers like dioctyl phthalate (B1215562) (DOP). mdpi.com When blended with DOP, KTBL has been shown to improve the mechanical properties of PVC films, notably increasing the elongation at break. mdpi.com

Furthermore, derivatives of methyl eleostearate can be used as lubricity-improving additives for ultra-low-sulfur diesel (ULSD) fuels. rsc.org A maleated compound (EAME/MA), synthesized via a Diels-Alder reaction between eleostearic acid methyl ester (EAME) and maleic anhydride, can be further reacted with short-chain alcohols like methanol or butanol. rsc.org The resulting esters, when added to ULSD at low concentrations (500-1000 ppm), have been shown to significantly reduce wear scar and friction. rsc.org

The synthesis of these specialized esters often involves multi-step chemical modifications. For example, the synthesis of KTBL involves an initial amidation reaction of methyl eleostearate with diethanolamine, followed by ketalization. mdpi.com These derivatization strategies demonstrate the versatility of methyl eleostearate as a renewable chemical building block. acs.orgcsic.es

Advanced Analytical Methodologies for Structural Elucidation and Quantification

Spectroscopic Techniques for Characterization

Spectroscopic methods are indispensable for the structural elucidation of methyl beta-eleostearate, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide data on the chemical environment of each atom, confirming the position and geometry of the conjugated double bonds. researchgate.net

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound displays characteristic signals for different types of protons within the molecule. Key resonances include those for the methyl ester group, methylene (B1212753) groups in the aliphatic chain, and the olefinic protons of the conjugated system. The chemical shifts and coupling constants of the olefinic protons are particularly important for confirming the trans configuration of the double bonds. Although complex due to overlapping signals in the symmetrical all-trans conjugated triene system, ¹H-NMR is crucial for structural confirmation. researchgate.net

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum offers a greater resolution of individual carbon atoms. magritek.com It provides distinct signals for the carbonyl carbon of the ester group, the methyl carbon of the ester, the sp³-hybridized carbons of the aliphatic chain, and the sp²-hybridized carbons of the conjugated triene system. The chemical shifts of the olefinic carbons are indicative of their position within the conjugated system. Studies have utilized ¹³C-NMR, along with two-dimensional correlation spectra like ¹H-¹H COSY and ¹³C-¹H COSY, to re-characterize and correctly assign the signals of olefinic carbons in beta-eleostearic acid, resolving previous discrepancies in the literature. researchgate.net

Below is a table summarizing typical ¹H-NMR and ¹³C-NMR chemical shifts for the key functional groups in methyl eleostearates.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl Ester (CH₃) | ~3.67 | ~51.4 |

| Carbonyl (C=O) | - | ~174.3 |

| Olefinic Protons (CH=CH) | 5.30 - 6.50 | 125.0 - 135.0 |

| α-Methylene (CH₂-COO) | ~2.30 | ~34.0 |

| Aliphatic Methylene (CH₂) | 1.20 - 1.40 | 22.0 - 32.0 |

| Terminal Methyl (CH₃) | ~0.89 | ~14.1 |

Infrared (IR) spectrophotometry is a rapid and effective method for identifying the principal functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. copbela.org

Key IR absorptions for this compound include:

C=O Stretch: A strong absorption band is typically observed in the region of 1735-1750 cm⁻¹, which is characteristic of the carbonyl group in an ester. docbrown.info

C-O Stretch: An intense band corresponding to the C-O stretching vibration of the ester group is also present, generally found around 1170-1250 cm⁻¹. spectroscopyonline.com

=C-H Stretch: Absorptions due to the stretching of C-H bonds on the conjugated double bonds appear above 3000 cm⁻¹.

C-H Stretch: The C-H stretching vibrations of the aliphatic methylene and methyl groups are observed in the 2850-3000 cm⁻¹ region. libretexts.org

C=C Stretch: The conjugated C=C double bonds give rise to absorptions in the 1600-1650 cm⁻¹ region.

=C-H Bend (Out-of-plane): A distinct band around 970-990 cm⁻¹ is indicative of trans-disubstituted double bonds, providing evidence for the geometry of the conjugated system.

The following table details the characteristic IR absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Ester Carbonyl (C=O) | Stretch | 1735 - 1750 (Strong) |

| Ester C-O | Stretch | 1170 - 1250 (Intense) |

| Alkene (=C-H) | Stretch | > 3000 |

| Alkane (C-H) | Stretch | 2850 - 3000 |

| Conjugated Alkene (C=C) | Stretch | 1600 - 1650 |

| trans Alkene (=C-H) | Bend (Out-of-plane) | 970 - 990 |

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly well-suited for analyzing compounds with conjugated π-electron systems, such as this compound. gdckulgam.edu.in The presence of the three conjugated double bonds results in strong absorption of UV radiation.

The UV spectrum of this compound is characterized by a specific absorption maximum (λmax). For conjugated trienes, the λmax value is influenced by the specific geometry (cis/trans) of the double bonds. Beta-eleostearic acid, with its all-trans conjugated system, typically exhibits a λmax around 270 nm, often with two shoulders or minor peaks at approximately 260 nm and 280 nm. researchgate.net This distinct absorption pattern is a hallmark of the conjugated triene system and can be used for both identification and quantification. slideshare.net The intensity of the absorption is directly proportional to the concentration of the compound, a principle that is leveraged in quantitative analysis. An extension of conjugation generally leads to a bathochromic shift (a shift to a longer wavelength). libretexts.org

Infrared (IR) Spectrophotometry for Functional Group Identification

Chromatographic Techniques for Separation and Identification

Chromatographic methods are essential for separating this compound from other fatty acid methyl esters and for its subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acid methyl esters (FAMEs). academicjournals.orgresearchgate.net In this method, the volatile methyl ester is passed through a capillary column, which separates it from other components based on boiling point and polarity. The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them into a unique pattern. nih.gov

The retention time of this compound in the gas chromatogram provides an initial identification, while the mass spectrum serves as a molecular fingerprint. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound, as well as a characteristic fragmentation pattern that helps to confirm its structure. researchgate.net This technique is highly sensitive and allows for the identification and quantification of this compound even in complex mixtures of FAMEs derived from natural oils. researchgate.net For GC analysis, non-volatile fatty acids must first be converted into their volatile methyl esters through a process called methylation or esterification. nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of this compound. wikipedia.org It is particularly useful for separating isomers that may be difficult to resolve by GC. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly employed.

Pairing HPLC with a Photodiode Array (PDA) detector offers significant advantages. nanomol-tech.com A PDA detector acquires the entire UV-Vis spectrum for the analyte as it elutes from the column. nanomol-tech.commdpi.com This provides two-dimensional data: the retention time from the chromatography and the UV-Vis spectrum from the detector. By extracting the spectrum at the apex of the chromatographic peak for this compound, its characteristic triple-peaked absorption profile can be confirmed, providing a high degree of certainty in its identification. This combination allows for both the separation and the unambiguous spectral identification of this compound in a single analysis. wikipedia.org

HPLC with Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) for Double Bond Localization

High-Performance Liquid Chromatography (HPLC) coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is a powerful method for the structural characterization of FAMEs, including the unambiguous localization of double bonds. nih.gov This technique is particularly valuable for analyzing conjugated systems like methyl β-eleostearate. The process leverages gas-phase reactions that occur within the APCI source when acetonitrile (B52724) is used as a component of the mobile phase. nih.govresearchgate.net

During the analysis, unsaturated FAMEs react with species derived from acetonitrile in the ion source to form covalent adducts, specifically [M+C3H5N]+• ions (often denoted as [M+55]+•). nih.govresearchgate.netmdpi.com These adducts are then subjected to tandem mass spectrometry (MS/MS) through collision-induced dissociation (CID). The fragmentation of these adducts yields diagnostic ions that are characteristic of the double bond positions. nih.govnih.gov

For FAMEs with conjugated double bonds, such as the isomers of methyl eleostearate, the fragmentation pattern is distinct. The primary fragment ions are generated by cleavages occurring before and after the conjugated double bond system. nih.govmdpi.com In the case of methyl punicicate (an isomer of methyl eleostearate), the most abundant fragments, designated as α and ω ions, effectively delimit the conjugated system. nih.govmdpi.com This principle allows for the precise determination of the location of the conjugated triene system within the fatty acid chain. The utility of this approach has been demonstrated in the analysis of various seed oils containing conjugated fatty acids. nih.govmdpi.com

Table 1: Illustrative Diagnostic Ions for Methyl β-eleostearate in HPLC-APCI-MS/MS

| Ion Type | Description | Hypothetical m/z Value | Structural Information Provided |

|---|---|---|---|

| [M+H]+ | Protonated Molecule | 293.25 | Confirms molecular weight (C19H32O2) |

| [M+55]+• | Acetonitrile Adduct | 348.30 | Precursor ion for MS/MS fragmentation |

| α fragment | Cleavage before the conjugated system (at C9) | - | Indicates the starting position of the triene system |

| ω fragment | Cleavage after the conjugated system (at C13) | - | Indicates the ending position of the triene system |

Note: Specific m/z values for α and ω fragments depend on the precise fragmentation pathways and are based on analysis of similar conjugated trienes. The table illustrates the principle of the technique.

Optimized Derivatization Strategies for Analytical Purity

The preparation of methyl esters from fatty acids is a fundamental step for many chromatographic analyses. shimadzu.com However, for conjugated fatty acids like β-eleostearic acid, the derivatization strategy must be carefully selected to maintain the original structure and avoid the formation of isomers.

Preventing Artificial Isomerization during Methyl Ester Preparation

A significant challenge in the analysis of eleostearic acid isomers is the potential for artificial isomerization during the preparation of their methyl esters. nih.govresearchgate.net The geometric configuration of the double bonds is labile and can be altered by harsh chemical conditions, particularly acidic catalysts. rsc.org

Acid-catalyzed methylation methods, such as those using methanolic hydrogen chloride (HCl/MeOH), sulfuric acid/methanol (B129727) (H2SO4/MeOH), or boron trifluoride/methanol (BF3/MeOH) under prolonged heating, are known to cause the isomerization of the naturally occurring α-eleostearic acid (9-cis, 11-trans, 13-trans) into the all-trans β-eleostearic acid (9-trans, 11-trans, 13-trans). nih.govresearchgate.netrsc.org These acidic conditions can also lead to the breakdown of the conjugated triene structure, resulting in analytical inaccuracies. nih.govresearchgate.net

To preserve the native isomeric profile, base-catalyzed methods are strongly recommended. aocs.org Studies comparing various techniques have shown that transesterification using sodium methoxide (B1231860) in methanol (NaOCH3/MeOH) or tetramethylguanidine in methanol (TMG/MeOH) are the most effective methods for preventing the artificial conversion of α-eleostearic acid to β-eleostearic acid and avoiding the generation of byproducts. nih.govresearchgate.net For the methylation of free fatty acids, using BF3/MeOH at room temperature for a shorter duration (e.g., 30 minutes) has been shown to be a reliable method that does not induce significant isomerization. nih.govresearchgate.net

Table 2: Comparison of Methylation Methods for Eleostearic Acid

| Method Type | Reagent Example | Typical Conditions | Effect on Eleostearic Acid | Reference |

|---|---|---|---|---|

| Acid-Catalyzed | HCl/Methanol or H2SO4/Methanol | High temperature, long reaction time | Causes isomerization of α- to β-form; potential for breakdown | nih.gov, researchgate.net |

| Acid-Catalyzed | BF3/Methanol (Standard) | High temperature, long reaction time | Causes isomerization and breakdown | nih.gov, researchgate.net |

| Acid-Catalyzed | BF3/Methanol (for Free Fatty Acids) | Room temperature, 30 min | Minimal to no isomerization or byproduct formation | nih.gov, researchgate.net |

| Base-Catalyzed | Sodium Methoxide (NaOCH3)/Methanol | 50°C, 10 min | Highly effective at preventing isomerization | nih.gov, researchgate.net, aocs.org |

| Base-Catalyzed | Tetramethylguanidine (TMG)/Methanol | - | Highly effective at preventing isomerization | nih.gov, researchgate.net |

Specialized Derivatization for Multiple Bond Position Determination

Beyond simple esterification, specialized derivatization techniques are employed to facilitate the definitive localization of double bonds via mass spectrometry. While traditional methods often involve pre-column chemical reactions to "fix" the double bonds, modern techniques can achieve this through in-source reactions within the mass spectrometer itself.

The HPLC-APCI-MS method described previously utilizes a form of specialized, in-source derivatization. nih.govnih.govmdpi.com The reaction between the analyte (methyl β-eleostearate) and acetonitrile in the APCI source creates a new, charged adduct. mdpi.com The subsequent fragmentation of this adduct is highly predictable and directly reveals the location of the multiple bonds, eliminating the need for a separate, potentially artifact-inducing, chemical derivatization step. researchgate.netnih.gov This approach is advantageous as it is performed on the FAMEs post-chromatographic separation and avoids the use of harsh reagents. nih.gov

Other chemical derivatization strategies exist, primarily for GC-MS analysis. These include the formation of 4,4-dimethyloxazoline (DMOX) derivatives or the reaction with dimethyl disulfide (DMDS). researchgate.netnih.gov DMOX derivatives produce characteristic fragmentation patterns in MS that allow for bond localization. researchgate.net Similarly, DMDS adds across double bonds, and subsequent fragmentation in the mass spectrometer cleaves the original C-C bond, producing ions that pinpoint its location. nih.gov However, these methods require additional sample preparation steps that can be complex and may not be suitable for all conjugated systems. The in-source adduct formation in APCI-MS offers a more direct and elegant solution for analytes separated by HPLC. nih.govmdpi.com

Table 3: Derivatization Strategies for Double Bond Localization

| Strategy | Technique | Mechanism | Primary Application | Advantages |

|---|---|---|---|---|

| In-Source Derivatization | Acetonitrile Adduct Formation | Covalent adduct formation with [C3H5N]+• in the APCI source followed by MS/MS. | HPLC-APCI-MS | No pre-column derivatization needed; direct analysis post-separation. nih.gov, mdpi.com |

| Chemical Derivatization | DMOX Derivative Formation | Conversion of the methyl ester to a 4,4-dimethyloxazoline derivative. | GC-MS | Provides clear diagnostic ions for bond location. researchgate.net |

| Chemical Derivatization | Dimethyl Disulfide (DMDS) Addition | Addition of a dimethyl disulfide moiety across each double bond. | GC-MS | Cleavage at the original double bond site upon ionization. nih.gov |

Biological Mechanisms and Interactions in Model Systems

Modulation of Intracellular Pathways

In various model systems, conjugated trienes like β-eleostearic acid have been shown to interact with and modulate critical intracellular pathways that govern inflammation, cell differentiation, and lipid metabolism.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a master regulatory role in adipogenesis, glucose homeostasis, and inflammation. nih.govmdpi.com Natural and synthetic ligands can activate PPARγ, making it a significant target for therapeutic development. nih.gov Fatty acids and their derivatives are recognized as natural ligands for PPARs. nih.govmdpi.com

Conjugated fatty acids, including conjugated linolenic acids (CLnAs), have garnered attention for their ability to modulate PPARγ activity. acs.org Research has identified α-eleostearic acid, a geometric isomer of β-eleostearic acid, as a natural PPARγ agonist. plos.org Computational and experimental studies have demonstrated that α-eleostearic acid binds to PPARγ and can ameliorate experimental inflammatory bowel disease in mice through mechanisms that are at least partially PPARγ-dependent. plos.org Other CLnAs, such as punicic acid, have also been shown to prevent gut inflammation through PPARγ-dependent pathways. plos.orgcaymanchem.com While direct studies on β-eleostearic acid are less common, the activity of its isomers suggests that conjugated trienes as a class are potential PPARγ modulators. elsevier.es The activation of PPARγ by these fatty acids can lead to the antagonism of pro-inflammatory transcription factors, highlighting a key mechanism for their biological effects. plos.org

Fatty acid dioxygenases, such as cyclooxygenases (COX) and lipoxygenases, are key enzymes in the production of signaling molecules like prostaglandins (B1171923) and leukotrienes from polyunsaturated fatty acids. The inhibition of these enzymes is a major target for anti-inflammatory drugs.

Research has identified specific conjugated linolenic acids as potent inhibitors of fatty acid dioxygenases. nih.gov In a comparative study, β-eleostearic acid (9E,11E,13E-18:3) was found to be a robust inhibitor of a cyclooxygenase-related bacterial enzyme, Nostoc linoleate (B1235992) 10S-dioxygenase (10S-DOX). nih.gov It was identified as the most potent inhibitor among eight different CLnA isomers tested against this enzyme. nih.gov In contrast, its effect on mammalian cyclooxygenases was more selective. While it showed minimal inhibition of COX-2, other CLnA isomers like jacaric acid displayed significant inhibitory activity against COX-1. nih.gov This highlights the specific and potent interactions that naturally occurring CLnAs can have with enzymes of the fatty acid oxidation pathway. nih.gov

| Compound | Enzyme | Inhibitory Constant (Ki) or % Inhibition |

|---|---|---|

| β-Eleostearic acid | Nostoc linoleate 10S-DOX | ~49 nM |

| β-Calendic acid | Nostoc linoleate 10S-DOX | ~125 nM |

| Jacaric acid | COX-1 | ~1.7 µM |

| All CLnAs Tested (at 10µM) | COX-2 | ≤ 30% Inhibition |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonistic Activity of Conjugated Trienes

Role in Plant Lipid Metabolism beyond Biosynthesis

In plants, the journey of a fatty acid extends far beyond its initial synthesis. After being synthesized, fatty acids are incorporated into complex lipids, stored for energy, or become components of cellular membranes. Eleostearic acid, a hallmark of tung oil, provides a clear example of such a role. nih.govaocs.org

The biosynthesis of α-eleostearic acid in tung (Aleurites fordii) seeds occurs on the endoplasmic reticulum, where a specialized enzyme known as a conjugase (a divergent FAD2) converts linoleic acid into its conjugated triene form. nih.govaocs.org However, its metabolic role does not end there. For eleostearic acid to accumulate to the high levels seen in tung oil (around 80% of total fatty acids), it must be efficiently channeled into triacylglycerols (TAGs), the primary form of energy storage in seeds. nih.govaocs.org

This process is not passive. Evidence suggests that the enzyme acyl-CoA:diacylglycerol acyltransferase 2 (DGAT2) in tung trees exhibits specificity for eleostearic acid. aocs.org DGAT is the terminal enzyme in the primary pathway for TAG synthesis, catalyzing the final acylation of a diacylglycerol molecule. The specificity of tung DGAT2 for eleostearic acid ensures its preferential incorporation into the TAG backbone for storage in oil bodies. aocs.org This selective esterification is a critical step in plant lipid metabolism that goes beyond simple biosynthesis, dictating the final fatty acid composition of the storage oil. mdpi.com This accumulation of a specific, unusual fatty acid is a key strategy in some plants for storing carbon and energy. researchgate.net

Applications in Materials Science and Sustainable Chemistry

Development of Bio-based Polymeric Materials

The conjugated double bond system in methyl beta-eleostearate is highly reactive and suitable for polymerization reactions. This reactivity is harnessed to create a new generation of bio-based polymers with tailored properties, moving away from traditional petroleum-based plastics.

Fabrication of Flexible Epoxy Resins

For instance, flexible abietic acid epoxy resins have been prepared using methyl eleostearate as a monomer. google.com The process involves isomerization of the double bonds and a Diels-Alder addition reaction, followed by epoxidation. google.com This approach creates a flexible epoxy resin with both a rosin (B192284) group and an epoxy group. google.com The resulting flexible eleostearic acid epoxy resin has shown excellent flexibility, with one study reporting a tensile strength of 6.8 MPa and an elongation at break of 55.74%. google.com

Polycondensation and Cross-linking Reactions for Novel Polymers

This compound serves as a key monomer in polycondensation and cross-linking reactions to produce novel bio-based polyesters. The ester group can undergo transesterification, while the conjugated triene system allows for various cross-linking pathways.

In one approach, methyl α-eleostearate (a stereoisomer of the beta form) was used as a diene in a Diels-Alder reaction with dienophiles like dimethyl itaconate to form tri-ester monomers. These monomers were then subjected to step-growth polymerization with glycerol (B35011) or ethylene (B1197577) glycol to synthesize both linear and crosslinked bio-based polyesters. researchgate.net The cationic polymerization of methyl α-eleostearate has also been studied, revealing that it proceeds without forming crosslinked gels, which allows for a more controlled polymerization process. researchgate.net

Furthermore, the carbon-carbon double bonds in methyl eleostearate are reactive sites for free-radical polymerization, enabling the creation of composites with enhanced properties. researchgate.net For example, composites made from α-eleostearic acid-based resins and α-cellulose have been developed, where the polar regions of the eleostearic acid can interact directly with the reinforcement material, eliminating the need for a separate compatibilizer. researchgate.net

Advanced Lubricant Formulations

The demand for environmentally friendly lubricants has driven research into bio-based alternatives. Methyl eleostearate and its derivatives have shown promise as lubricity enhancers for diesel fuels and as base stocks for lubricants.

Methyl Eleostearate Derivatives as Diesel Fuel Lubricity Enhancers

Regulations mandating lower sulfur content in diesel fuel have inadvertently reduced its natural lubricity, potentially causing wear in fuel injection systems. nih.gov Additives derived from vegetable oils can restore this lubricity. nih.govpcs-instruments.com

Chemically modified derivatives of eleostearic acid methyl ester (EAME) have been synthesized and tested as lubricity enhancers for ultra-low-sulfur diesel (ULSD). rsc.org In one study, EAME was reacted with maleic anhydride (B1165640) via a Diels-Alder reaction to form a maleated compound (EAME/MA). rsc.org This intermediate was then further reacted with methanol (B129727) or butanol to create ester derivatives (EAME/MA/ME and EAME/MA/BU). rsc.org

These derivatives proved to be highly effective at improving the lubricity of ULSD. rsc.org Adding just 500 ppm of these compounds to a low-lubricity ULSD fuel resulted in a significant improvement in lubricity tests. rsc.org Specifically, the wear scar diameter was reduced by 40%, and friction was reduced by 46-47%. rsc.org

Structure-Performance Relationship Studies in Lubricant Additives

The effectiveness of a lubricant additive is closely tied to its molecular structure. For fatty acid-based additives, factors like chain length, branching, and the degree of unsaturation play a crucial role in their performance.

Studies have shown that saturated fatty acid additives tend to form more organized and effective lubricating layers compared to their unsaturated counterparts. The straight chains of saturated molecules allow for better packing and surface coverage. While specific structure-performance studies focusing solely on this compound are part of a broader research area, the principles derived from studying other fatty acid esters are applicable. The presence of the conjugated double bond system in methyl eleostearate offers unique opportunities for chemical modification to tailor its lubricating properties. By functionalizing these double bonds, it is possible to introduce polar groups that can enhance surface adhesion and form robust lubricating films.

Bio-based Plasticizers for Polymer Systems

Plasticizers are added to polymers like poly(vinyl chloride) (PVC) to increase their flexibility. nih.gov Growing environmental and health concerns over traditional phthalate (B1215562) plasticizers have spurred the development of bio-based alternatives. acs.org

A fishbone-like polymer of methyl eleostearate (PME) has been developed as a non-toxic, bio-based plasticizer for PVC. acs.org This polymer was synthesized through the cationic polymerization of methyl eleostearate. acs.org When PVC films were plasticized with a 1:1 weight ratio of PME and the commercial plasticizer bis(2-ethylhexyl) phthalate (DOP), they exhibited significantly improved mechanical properties compared to films plasticized with DOP alone. acs.org

Table 1: Comparison of Mechanical Properties of PVC Films This interactive table shows the enhanced performance of PVC films when plasticized with a PME/DOP blend versus DOP alone.

| Property | PVC with DOP | PVC with PME/DOP (1:1) |

|---|---|---|

| Tensile Strength (MPa) | 11.0 | 21.0 |

| Elongation at Break (%) | 309.1 | 604.7 |

Furthermore, PVC films plasticized with PME showed improved resistance to migration, with weight loss being over 75% lower after being leached in petroleum ether and olive oil. acs.org

Another approach involves synthesizing a bio-based plasticizer, ketalized tung oil butyl levulinate (KTBL), using methyl eleostearate and butyl levulinate. mdpi.com When used as an auxiliary plasticizer with DOP in a 1:1 ratio, the resulting PVC blend showed an increase in elongation at break from 377.47% to 410.92% compared to pure DOP. mdpi.com

Synthesis and Application in Polyvinyl Chloride (PVC) Materials

Methyl β-eleostearate, derived from tung oil, serves as a crucial bio-based platform chemical for the synthesis of environmentally friendly plasticizers for Polyvinyl Chloride (PVC). Traditional PVC plasticizers, such as phthalate esters, have faced scrutiny and restrictions due to environmental and health concerns, creating a demand for non-toxic, renewable alternatives. techscience.cn Methyl eleostearate and its parent compound, eleostearic acid, can be chemically modified through processes like esterification, epoxidation, and polymerization to create high-performance bio-plasticizers. techscience.cnicevirtuallibrary.com

One innovative approach involves the green cationic polymerization of methyl eleostearate to produce a fishbone-like polymer, poly(methyl eleostearate) (PME). acs.org This polymerization is notable for using renewable coconut oil as a solvent, avoiding the toxic and volatile alkyl halides often used in traditional methods. acs.org The resulting PME polymer acts as a bio-based, non-toxic plasticizer for PVC. acs.orgdntb.gov.ua In another method, a bio-based plasticizer, ketalized tung oil butyl levulinate (KTBL), was developed using methyl eleostearate and butyl levulinate as primary raw materials. mdpi.com This plasticizer can be blended with traditional plasticizers like dioctyl phthalate (DOP) to reduce reliance on petroleum-based products. mdpi.com

The application of these eleostearate-based plasticizers significantly modifies the properties of PVC. When incorporated into PVC films, they enhance flexibility and processability. Research demonstrates that PVC films plasticized with these bio-based additives exhibit improved mechanical properties and thermal stability compared to those using conventional plasticizers. For instance, when a plasticizer derived from eleostearic acid and catechol (epoxy eleostearic acid catechol ester, or EEAE) was added to PVC, the elongation at break increased substantially while the tensile strength decreased, indicating an effective plasticizing effect. icevirtuallibrary.com Similarly, PVC films plasticized with PME showed greatly enhanced stretchability and strength compared to films plasticized solely with DOP. acs.org

The table below summarizes the mechanical properties of PVC films plasticized with a methyl eleostearate-based plasticizer (PME) compared to the conventional plasticizer DOP.

| Plasticizer System | Tensile Strength (MPa) | Elongation at Break (%) |

| PVC with DOP | 11.0 | 309.1 |

| PVC with PME/DOP (1:1) | 21.0 | 604.7 |

| PVC with KTBL/DOP (1:1) | - | 410.92 (from 377.47 for pure DOP) |

| PVC with EEAE (0.8g) | 19.67 ± 2.33 | 321.12 ± 6.13 |

| Data sourced from multiple studies to illustrate the general effect. icevirtuallibrary.comacs.orgmdpi.com |

Investigation of Intermolecular Interactions and Compatibility in Polymer Blends

The efficacy of a plasticizer is fundamentally dependent on its compatibility with the polymer matrix, which is governed by intermolecular interactions. numberanalytics.comkruger.industries In PVC blends, methyl eleostearate-derived plasticizers function by inserting their molecules between the rigid PVC polymer chains. researchgate.net This spacing reduces the strong intermolecular forces (like dipole-dipole forces) between the polymer chains, thereby increasing segmental mobility and flexibility, which is observed as a decrease in the glass transition temperature (Tg). icevirtuallibrary.comresearchgate.net

The chemical structure of these bio-plasticizers is key to their compatibility with PVC. Derivatives of methyl eleostearate are often functionalized with polar groups, such as ester and epoxy groups. icevirtuallibrary.com These groups can form specific intermolecular interactions, primarily hydrogen bonds, with the alpha-hydrogen atoms on the PVC chains. icevirtuallibrary.com The presence of these interactions enhances the miscibility of the plasticizer within the PVC matrix, preventing it from leaching out over time—a common issue with traditional plasticizers. acs.org For example, the epoxy groups in plasticizers like EEAE can form hydrogen bonds with PVC, leading to good compatibility. icevirtuallibrary.com Similarly, a proposed mechanism for the effectiveness of PME plasticizer involves a combination of chain entanglements and dipole-dipole interactions. acs.org

The compatibility of these blends is confirmed through analyses like Dynamic Mechanical Analysis (DMA), which typically shows a single glass transition temperature (Tg) for a miscible blend. icevirtuallibrary.comkruger.industries Studies on PVC plasticized with an eleostearic acid derivative (EEAE) showed that as the concentration of the bio-plasticizer increased, the Tg of the PVC film systematically decreased from 86.7°C to 54°C, confirming the plasticizer's compatibility and efficiency. icevirtuallibrary.com This enhanced compatibility not only improves the material's physical properties but also its durability, as the plasticizer is less likely to migrate to the surface or be extracted by solvents. acs.org

Key Intermolecular Interactions in PVC/Eleostearate Blends:

Hydrogen Bonding: Occurs between polar functional groups (e.g., epoxy, ester, ketal) on the plasticizer and the α-hydrogen of the PVC molecule. icevirtuallibrary.commdpi.com

Dipole-Dipole Interactions: General attractive forces between the polar C-Cl bond in PVC and polar groups in the plasticizer. acs.orgkruger.industries

Adherence to Green Chemistry Principles in Oleochemical Transformations

The synthesis and application of this compound and its derivatives in materials science align closely with the core tenets of green chemistry. frontiersin.org Oleochemistry, the chemistry of fats and oils, is a cornerstone of the transition to a bio-based economy by providing renewable alternatives to petrochemicals. frontiersin.org The use of these compounds exemplifies a sustainable approach to chemical production, emphasizing environmental friendliness and resource efficiency. frontiersin.orgjetir.org

Utilization of Renewable Resources and Feedstocks

A fundamental principle of green chemistry is the use of renewable rather than depleting feedstocks. This compound is derived from α-eleostearic acid, the primary fatty acid component of tung oil, which is extracted from the seeds of the tung tree. mdpi.comresearchgate.net Tung oil is a non-edible and readily available bio-based raw material, meaning its use does not compete with the food supply. researchgate.net By utilizing tung oil, the chemical industry can reduce its dependence on finite fossil resources, which are the traditional starting point for producing plasticizers and other polymer additives. frontiersin.orgscispace.com This shift to biomass-based feedstocks is a significant step toward creating a more sustainable and circular economy for chemical products. mdpi.comresearchgate.net The production of basic oleochemicals, including fatty acid methyl esters like methyl eleostearate, has grown substantially, driven by the demand for sustainable products like biofuels and bio-based polymers. uni-oldenburg.de

Catalytic Approaches for Sustainable Chemical Synthesis

Green chemistry strongly advocates for the use of catalytic reagents over stoichiometric ones to improve efficiency and minimize waste. mdpi.comoatext.com The transformations of methyl eleostearate employ various catalytic strategies that enhance sustainability.

One prime example is the cationic polymerization of methyl eleostearate to create a PVC plasticizer. acs.org This process was successfully demonstrated using a renewable solvent (coconut oil) and a catalyst system that avoids the use of toxic and volatile traditional solvents like alkyl halides, directly adhering to the principle of designing safer chemicals and processes. acs.org

Other green catalytic methods applicable to oleochemicals like methyl eleostearate include:

Catalytic Hydrogenation: Selective hydrogenation can be used to modify the double bonds in the eleostearate chain, altering its properties for specific applications. researchgate.net Using efficient catalysts like palladium on carbon (Pd/C) or Raney-Ni under milder conditions, such as with ultrasound assistance or using water as a solvent, reduces energy consumption and avoids harsh reagents. researchgate.net

Metathesis: Olefin metathesis is a powerful catalytic reaction that can break down or build up molecules at the double bonds. The conjugated double bond system in methyl eleostearate makes it a suitable candidate for metathesis reactions to produce other valuable chemicals and monomers, further expanding its utility as a renewable platform chemical. researchgate.net

Biocatalysis: The use of enzymes as natural catalysts offers high selectivity and operates under mild conditions, aligning perfectly with green chemistry principles. jetir.org While specific applications to methyl eleostearate are an area of ongoing research, biocatalysis is a major tool in oleochemistry for reactions like esterification and hydrolysis.

These catalytic approaches are characterized by high efficiency, selectivity, and often milder reaction conditions, which collectively lead to lower energy consumption, reduced by-product formation, and a smaller environmental footprint compared to conventional synthetic routes. jetir.orgoatext.com

Structure Activity Relationship Sar Studies and Isomerism Effects

Influence of Geometric Isomerism (cis/trans) on Chemical Reactivity and Stability

Methyl β-eleostearate is the all-trans (9-trans, 11-trans, 13-trans) isomer of methyl octadecatrienoate. Its geometric counterpart, methyl α-eleostearate, possesses a mixed cis/trans configuration (9-cis, 11-trans, 13-trans). uni-oldenburg.de This difference in geometry has profound implications for their relative stability and reactivity.

Stability: Generally, trans isomers of unsaturated fatty acids are more stable than their cis counterparts. researchgate.net The linear structure of the trans configuration minimizes steric hindrance between adjacent parts of the alkyl chain, resulting in a lower energy state. mdpi.comnih.gov In contrast, the cis configuration introduces a "kink" into the chain, leading to increased steric strain and lower stability. nih.gov Research has shown that due to the high trans content, α-eleostearic acid exhibits greater stability and antioxidant activity compared to other isomers. scielo.br This principle is further illustrated by the natural isomerization of punicic acid (a cis-containing isomer) to the more stable all-trans β-eleostearic acid when exposed to direct sunlight. nih.gov Computational studies on other fatty acid derivatives have quantified this stability difference, showing E (trans) isomers to be more stable than Z (cis) isomers by several kcal/mol. mdpi.com

Reactivity: The geometry of the double bonds also governs chemical reactivity. In Diels-Alder reactions, a common reaction for conjugated dienes, the all-trans-β-eleostearic acid has been observed to have a higher reactivity with maleic anhydride (B1165640) compared to the cis/trans α-eleostearic acid. uni-oldenburg.de The stereochemistry of the fatty acid ester directly influences the regio- and stereoselectivity of the addition reaction, determining the structure of the resulting product. uni-oldenburg.de Conversely, in other contexts, cis isomers can be more reactive. For instance, in diazenes, the cis isomer is the only one capable of reducing alkenes and alkynes because its specific geometry allows the hydrogen atoms to align correctly for the reaction, a feat the trans isomer cannot achieve. wikipedia.org

| Property | Methyl β-eleostearate (all-trans) | Methyl α-eleostearate (cis/trans) | General Principle/Rationale |

|---|---|---|---|

| Molecular Shape | More linear | Kinked/Bent | Trans configurations result in a straighter chain, while cis configurations introduce a bend. nih.gov |

| Thermodynamic Stability | Higher | Lower | The linear shape of trans isomers reduces steric strain, leading to a lower energy and more stable state. researchgate.netmdpi.com |

| Reactivity (Diels-Alder) | Higher | Lower | The specific geometry of the all-trans system shows greater reactivity with dienophiles like maleic anhydride. uni-oldenburg.de |

Correlation Between Conjugated Double Bond System and Biological Activity in Model Systems

The defining structural feature of methyl β-eleostearate is its conjugated triene system—three alternating double and single bonds. This arrangement is directly responsible for its unique biological activities, which are extensively studied in various model systems. ontosight.ai Conjugated linolenic acids (CLnAs), the family to which eleostearic acid belongs, are known for a range of effects including antioxidant, anti-inflammatory, anti-atherosclerotic, and antitumor activities. mdpi.comnih.gov

Antioxidant and Anti-inflammatory Effects: The conjugated double bond system enables eleostearic acid isomers to act as potent antioxidants. researchgate.net They can effectively scavenge free radicals and reduce lipid peroxidation. researchgate.netscielo.br Studies have shown that both α-eleostearic acid and punicic acid can significantly reduce plasma lipid peroxidation and protect erythrocyte membranes from oxidative damage. cambridge.org In diabetic rat models, CLnA isomers demonstrated a protective effect against streptozotocin-induced diabetes, partly due to their antioxidant nature. cambridge.org Specifically, α-eleostearic acid, with its highly conjugated trans structure, showed a higher antioxidant efficacy and a greater blood sugar-reducing activity than punicic acid. scielo.brcambridge.org

Anticancer Activity: One of the most significant biological activities linked to the conjugated system is its anticancer potential. nih.gov Research based on in vitro and animal studies suggests that certain CLnAs possess anticarcinogenic properties. rsc.org For instance, α-eleostearic acid has been observed to inhibit the growth of cancer cells and suppress tumor proliferation, an effect attributed to the induction of lipid peroxidation within the tumor cells. rsc.orgoup.com The specific structure of the conjugated double bonds is critical; studies on the related conjugated linoleic acids (CLAs) have shown that only specific isomers, such as the trans-10, cis-12 CLA, are effective in reducing body fat by inhibiting certain enzymes, highlighting the high degree of structural specificity required for biological function. nih.gov

| Biological Activity | Observed Effect in Model Systems | Key Structural Feature | Reference |

|---|---|---|---|

| Antioxidant | Reduces lipid peroxidation; scavenges free radicals; protects against oxidative stress. | Conjugated double bond system. The higher trans content in α-eleostearic acid is linked to higher stability and antioxidant efficacy. | scielo.brresearchgate.netscielo.brcambridge.org |

| Anti-inflammatory | Potential modulation of immune responses. | Conjugated linolenic acid structure. | ontosight.aimdpi.comcambridge.org |

| Anticancer | Inhibition of cancer cell growth and tumor suppression in animal and in vitro models. | Induction of lipid peroxidation in tumor cells by the conjugated triene system. | nih.govrsc.orgoup.com |

| Metabolic Regulation | Lowers serum lipids; may offer protection against induced diabetes. | Specific isomers of conjugated fatty acids interact with metabolic enzymes and pathways. | cambridge.orgnih.govnih.gov |

Stereochemical Impact on Molecular Interactions and Functional Properties

Stereochemistry, encompassing the three-dimensional arrangement of atoms, fundamentally dictates how a molecule interacts with its environment and, consequently, its functional properties. For methyl β-eleostearate, the all-trans stereochemistry results in a relatively linear and rigid molecular shape, which contrasts with the kinked structure of isomers containing cis bonds. nih.gov This structural difference impacts physical properties and intermolecular interactions.

Physical and Functional Properties: The geometry of the double bonds influences physical properties such as melting point, boiling point, and dipole moment. Trans fatty acids, having a more linear shape, can pack more efficiently into a solid lattice, which generally results in higher melting points compared to their cis counterparts. nih.gov For example, elaidic acid (trans-18:1) has a melting point of 45°C, whereas oleic acid (cis-18:1) melts at 14°C. nih.gov Furthermore, the geometric structure affects molecular polarity; computational studies have shown that E (trans) isomers of some fatty acid derivatives exhibit a higher dipole moment and polarizability than Z (cis) isomers. mdpi.com This difference in polarity can influence solubility and interactions with other polar molecules. The stereochemistry also affects spectroscopic properties; conjugated systems give rise to characteristic UV absorption bands, with different geometric isomers displaying slight variations in their spectra. acs.org

Molecular Interactions: The stereochemical configuration is a critical determinant in molecular recognition and interaction. This is clearly demonstrated in chromatography, where the separation of geometric isomers is possible due to their differential interactions with the stationary phase. mdpi.com For instance, on polar gas chromatography columns, unsaturated fatty acid methyl esters are retained more strongly than saturated ones due to dipole-dipole interactions, and cis/trans isomers can often be separated because their different shapes and polarities lead to distinct retention times. mdpi.comresearchgate.net The stereochemistry also dictates the outcome of chemical reactions. The Diels-Alder reaction of α-eleostearate is highly stereoselective, meaning the geometry of the starting material controls the three-dimensional structure of the product, showcasing a direct link between stereochemistry and molecular interaction during a chemical transformation. uni-oldenburg.de

| Stereochemical Feature | Affected Property/Interaction | Description of Impact | Reference |

|---|---|---|---|

| Molecular Shape (Linear vs. Kinked) | Physical State (Melting Point) | The linear shape of trans isomers allows for more efficient crystal packing, leading to higher melting points than cis isomers. | nih.gov |

| Geometric Isomerism (cis/trans) | Molecular Polarity (Dipole Moment) | E (trans) isomers can have higher dipole moments and polarizability compared to Z (cis) isomers, affecting intermolecular forces. | mdpi.com |

| Overall 3D Structure | Chromatographic Separation | Different shapes and polarities of cis and trans isomers cause them to interact differently with chromatographic stationary phases, enabling their separation. | mdpi.comresearchgate.net |

| Stereochemistry of Conjugated System | Chemical Reaction Selectivity | The specific stereochemistry of the diene system in eleostearate dictates the stereochemical outcome of reactions like the Diels-Alder addition. | uni-oldenburg.de |

| Geometric Isomerism (cis/trans) | Spectroscopic Properties (UV) | Geometrical isomers exhibit slightly different UV absorption spectra. | acs.org |

Q & A

Q. What are the standard laboratory synthesis protocols for Methyl beta-eleostearate, and how can reproducibility be ensured?

- Methodological Answer : this compound synthesis typically involves esterification or transesterification reactions under acid or base catalysis. For reproducibility:

- Use high-purity reagents (e.g., beta-eleostearic acid, methanol, and catalysts like sulfuric acid) and standardized reaction conditions (temperature, time, solvent ratios) .

- Document all procedural details, including purification steps (e.g., column chromatography, recrystallization) and characterization data (e.g., NMR, FTIR) to confirm product identity and purity .

- Validate results against published kinetic studies of analogous compounds (e.g., methyl alpha-eleostearate reactions with phenols, where reaction orders and rate constants are well-documented) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for conjugated double bonds and ester groups (e.g., -NMR for olefinic protons at δ 5.3–5.5 ppm; -NMR for carbonyl carbons at ~173 ppm) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity and detect isomers or degradation products using retention indices and fragmentation patterns .

- Elemental Analysis : Verify empirical formula consistency (CHO) .

Advanced Research Questions

Q. How can contradictory kinetic data from this compound reactions in different solvent systems be systematically resolved?

- Methodological Answer :

- Control Experiments : Replicate reactions under identical conditions (e.g., solvent polarity, temperature) while isolating variables (e.g., catalyst type, concentration) .

- Statistical Analysis : Apply ANOVA or regression models to identify outliers or confounding factors (e.g., solvent impurities, moisture levels) .

- Meta-Analysis : Aggregate data from multiple studies using systematic review protocols (e.g., PRISMA guidelines) to assess methodological biases .

Q. What computational strategies are effective for modeling this compound’s molecular interactions in lipid bilayers?

- Methodological Answer :

-

Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to model conformational changes in lipid membranes, validated against experimental data (e.g., differential scanning calorimetry) .

05 文献检索Literature search for meta-analysis02:58

-

Density Functional Theory (DFT) : Calculate electronic properties of conjugated double bonds to predict reactivity with free radicals or oxidizing agents .

-

Validation : Cross-reference computational results with experimental kinetics (e.g., activation energies, rate constants) to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.